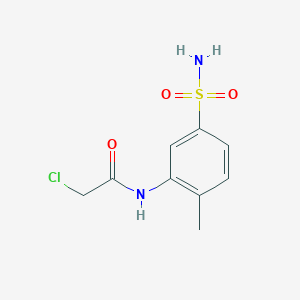

2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide

描述

Structural Characterization of 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide

The molecular structure of this compound exhibits a complex arrangement of functional groups that define its chemical identity and potential biological activity. The compound possesses a molecular formula of C₉H₁₁ClN₂O₃S, with a molecular weight of 262.71 grams per mole, establishing it as a mid-molecular-weight organic compound within the sulfonamide-acetamide family. The structural backbone consists of a benzene ring substituted with a methyl group at the 2-position and a sulfamoyl group at the 5-position, connected through an amide linkage to a chloroacetyl moiety. This arrangement creates a distinctive molecular architecture that combines electrophilic and polar characteristics within a single molecular framework.

The structural complexity of this compound is further revealed through its Standard International Chemical Identifier notation, which provides InChI=1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15). The corresponding InChI Key QTAGIXPSSLCDJA-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and compound identification across various chemical information systems. The Simplified Molecular Input Line Entry System representation, expressed as CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl, provides a linear notation that captures the complete structural information in a computationally accessible format.

The three-dimensional molecular geometry reveals specific spatial arrangements that influence the compound's chemical behavior and potential interactions. The presence of the chloroacetamide group introduces electrophilic character, while the sulfamoyl substitution contributes both hydrogen bond donor and acceptor capabilities through its primary amine functionality. The methyl substituent on the aromatic ring affects the electronic distribution and steric environment, potentially influencing molecular recognition and binding interactions. These structural features collectively contribute to the compound's unique chemical profile and distinguish it from other members of the sulfonamide and acetamide families.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₉H₁₁ClN₂O₃S | Complete elemental composition |

| Molecular Weight | 262.71 g/mol | Calculated molecular mass |

| Chlorine Content | 13.5% | Percentage by mass |

| Sulfur Content | 12.2% | Percentage by mass |

| Nitrogen Content | 10.7% | Percentage by mass |

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The name construction begins with the identification of the principal functional group, which in this case is the acetamide moiety, serving as the parent structure. The chloro substituent at the 2-position of the acetyl group is designated first, followed by the complete description of the N-substituted phenyl ring system. The phenyl ring substitution pattern is systematically described with the methyl group at position 2 and the sulfamoyl group at position 5, relative to the point of attachment to the acetamide nitrogen.

The Chemical Abstracts Service registry number 904590-92-7 provides an unambiguous identifier for this compound within the global chemical literature and commercial databases. This registry system ensures precise identification and prevents confusion with structurally similar compounds that might share common naming elements. The systematic approach to nomenclature also facilitates computer-based searching and structural analysis, enabling researchers to efficiently locate relevant information about the compound and its related structures.

Classification within chemical taxonomy systems places this compound among several overlapping categories that reflect its diverse structural elements. As a member of the acetamide class, it shares fundamental structural characteristics with other N-substituted acetamides, while its chloro substitution specifically categorizes it as a chloroacetamide derivative. Simultaneously, the presence of the sulfamoyl group establishes its membership in the sulfonamide family, creating a hybrid classification that reflects the compound's dual chemical nature. This multi-categorical classification system acknowledges the compound's potential to exhibit properties characteristic of both parent compound classes.

The formal chemical classification extends to include designations based on functional group priorities and structural complexity. The compound represents a substituted aniline derivative when viewed from the perspective of the aromatic amine system, while also functioning as an acylated aromatic amine when considering the acetamide linkage. These multiple classification perspectives provide different analytical frameworks for understanding the compound's chemical behavior and predicting its potential applications in various research and development contexts.

Historical Development of Sulfonamide-Acetamide Hybrid Compounds

The historical development of sulfonamide-acetamide hybrid compounds represents a significant evolution in medicinal chemistry that spans nearly a century of pharmaceutical research and development. The foundational work on sulfonamides began in the early 20th century, with sulfanilamide being synthesized as early as 1908 by German chemists, though its therapeutic potential remained unrecognized for nearly three decades. The breakthrough discovery occurred in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects under the direction of Dr. Gerhard Domagh, leading to the development of Prontosil in 1932, which marked the beginning of the sulfonamide era in medicine.

The evolution toward hybrid sulfonamide-acetamide structures emerged from the recognition that combining different pharmacophoric elements could enhance therapeutic efficacy while potentially reducing adverse effects. Research conducted in recent decades has demonstrated that acetamide-sulfonamide scaffolds can be prepared through conjugation reactions that link established pharmaceutical agents with sulfa drugs, creating novel molecular architectures with enhanced biological activity profiles. This approach represents a sophisticated evolution from the early sulfonamide discoveries, incorporating modern medicinal chemistry principles of hybrid drug design and structure-activity relationship optimization.

Contemporary research has validated the historical progression toward hybrid compounds through systematic studies of acetamide derivatives containing different aryl substituents conjugated with biologically active sulfonamide moieties. These investigations have revealed that the combination of acetamide and sulfonamide functionalities can produce compounds with enhanced antimicrobial and antitumor activities compared to their individual parent structures. The development of these hybrid scaffolds demonstrates how historical pharmaceutical discoveries continue to inform modern drug design strategies, with researchers building upon established chemical frameworks to create new therapeutic possibilities.

The synthetic methodology for producing sulfonamide-acetamide hybrids has evolved significantly from early empirical approaches to sophisticated, mechanism-based design strategies. Modern synthesis techniques employ various coupling reactions that allow precise control over the final molecular architecture, enabling researchers to systematically explore structure-activity relationships and optimize biological activity profiles. This methodological advancement reflects the maturation of the field from serendipitous discovery to rational drug design, where historical insights about sulfonamide activity are combined with contemporary understanding of molecular pharmacology and synthetic chemistry.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1908-1930 | Early sulfonamide synthesis | Foundation establishment |

| 1932-1945 | Prontosil discovery and wartime applications | Clinical validation |

| 1960-1990 | Structure-activity relationship studies | Mechanistic understanding |

| 1990-Present | Hybrid compound development | Modern applications |

属性

IUPAC Name |

2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGIXPSSLCDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acylation of Sulfamoyl-Substituted Aniline Derivatives

A common route involves the reaction of 2-methyl-5-sulfamoylaniline with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium carbonate) to form the target compound.

-

- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.

- Base: Triethylamine or sodium carbonate used to neutralize HCl formed during acylation.

- Reaction time: 1–4 hours with stirring.

Mechanism:

The nucleophilic amine group of the sulfamoyl-substituted aniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.-

- Quenching with water or aqueous sodium bicarbonate.

- Extraction with organic solvents.

- Drying and purification by recrystallization or column chromatography.

Yield:

Yields reported for similar sulfonamide chloroacetamides are generally in the range of 70–90%.

Alternative Base-Mediated Alkylation Approach

In some synthetic protocols, the sulfamoylphenylacetamide intermediate is first prepared and then subjected to alkylation with chloroacetyl derivatives under basic conditions:

-

- Sodium hydride (NaH) is added to a solution of the sulfamoylphenylacetamide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- After stirring, the chloroacetyl electrophile is added dropwise.

- The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC).

- The reaction is quenched with cold water, and the precipitated product is filtered and dried.

-

- This method allows for the introduction of various alkyl or aryl substituents via the electrophilic alkyl halide.

- Provides good control over substitution patterns.

| Parameter | Value/Condition |

|---|---|

| Starting Material | N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide |

| Base | Sodium hydride (0.42 mmol) |

| Solvent | N,N-dimethylformamide (5 mL) |

| Electrophile | Corresponding alkyl halides (0.56 mol) |

| Temperature | Room temperature |

| Reaction Time | 15 minutes stirring + additional time until completion |

| Workup | Quenching with cold water, filtration |

| Yield | Typically >85% |

Note: This method is adapted from a related synthesis of N-substituted sulfamoylacetamides.

Comparative Data Table of Preparation Methods

Characterization and Purity

- Melting Point: Typically ranges between 195–200°C for related compounds, indicating good purity.

- Spectroscopic Data:

- IR Spectroscopy: Characteristic amide C=O stretch (~1650 cm⁻¹), sulfonamide S=O stretches (~1320 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹).

- NMR Spectroscopy: Aromatic proton signals, methyl group singlet (~2.2 ppm), amide NH signals.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~283 g/mol for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide).

Research Findings and Notes

- The synthetic methods for this compound are adapted from related sulfonamide acetamide derivatives, with modifications to accommodate the methyl substituent on the phenyl ring.

- Sodium hydride in DMF provides a mild and efficient environment for alkylation steps, minimizing side reactions.

- The presence of the sulfamoyl group requires careful control of reaction conditions to avoid hydrolysis or decomposition.

- Yields are generally high, and the products show good stability and purity after standard workup.

- The compound’s synthesis is crucial for further biological evaluation, especially given its potential antimicrobial and anticancer activities linked to the sulfonamide and chloroacetamide functionalities.

Summary Table of Key Synthetic Parameters

| Parameter | Description |

|---|---|

| Starting Materials | 2-methyl-5-sulfamoylaniline, 2-chloroacetyl chloride |

| Base | Triethylamine, sodium carbonate, or sodium hydride |

| Solvents | Dichloromethane, tetrahydrofuran, DMF |

| Temperature Range | 0°C to room temperature (acylation), room temperature (alkylation) |

| Reaction Time | 1–24 hours depending on method |

| Yield | 70–90% |

| Purification | Recrystallization, filtration, chromatography |

| Characterization Methods | IR, NMR, Mass Spectrometry |

化学反应分析

Types of Reactions: 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

Reduction Products: Reduced forms of the compound, which may have different biological or chemical activities.

Substitution Products: Substituted derivatives with different functional groups, potentially altering the compound's properties.

科学研究应用

Chemical Profile

- Molecular Formula : C9H11ClN2O3S

- SMILES : CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl

- InChIKey : QTAGIXPSSLCDJA-UHFFFAOYSA-N

Medicinal Chemistry Applications

The compound exhibits significant potential as a pharmaceutical agent. Its structure suggests it may act as an inhibitor for various enzymes and biological pathways, particularly those involved in cancer proliferation.

Enzyme Inhibition

Research indicates that sulfonamide derivatives, including 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide, can selectively inhibit enzymes such as carbonic anhydrase (CA) and monoamine oxidase (MAO). These enzymes are crucial in various physiological processes and are often targets in drug design for treating conditions like cancer and neurological disorders.

- Carbonic Anhydrase Inhibition : A study highlighted the effectiveness of similar sulfonamide compounds in inhibiting CA IX, which is overexpressed in many tumors. The derivatives demonstrated IC50 values indicating strong inhibitory activity, suggesting a pathway for developing anticancer therapies .

- Monoamine Oxidase Inhibition : Another investigation focused on benzylamine-sulfonamide derivatives showed promising results against MAO-B, with significant IC50 values indicating potential for treating depression and other mood disorders .

Anticancer Activity

The compound's structural attributes position it as a candidate for anticancer drug development. Several studies have reported that related sulfonamides exhibit anti-proliferative effects against various cancer cell lines.

- Case Study : A specific derivative demonstrated selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231), with a notable increase in apoptotic activity compared to controls . This suggests that modifications to the sulfonamide structure can enhance selectivity and potency against cancer cells.

Antimicrobial Properties

In addition to its anticancer potential, this compound may also possess antimicrobial properties. Research into related sulfonamide compounds has shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

- Study Findings : While some derivatives exhibited limited antimicrobial activity, others showed significant inhibition against common pathogens like Staphylococcus aureus and Klebsiella pneumoniae at concentrations that warrant further exploration .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, although comprehensive toxicological assessments are necessary to ensure safety for clinical use.

作用机制

The mechanism by which 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

相似化合物的比较

Structural and Functional Comparisons with Analogues

Substituent Effects on Aromatic Rings

2-Chloro-N-(2-Methoxyphenyl)Acetamide (CAS 55860-22-5)

- Structure : Methoxy (-OCH₃) group at the ortho position instead of sulfamoyl.

- Key Differences: Methoxy is electron-donating, reducing electrophilicity compared to sulfamoyl. Lacks hydrogen-bonding donors, decreasing solubility in polar solvents. Used as a pharmaceutical intermediate, emphasizing its role in synthesis rather than direct bioactivity .

2-Chloro-N-[2-(4-Chlorophenyl)Sulfanyl-5-(Diethylsulfamoyl)Phenyl]Acetamide (CAS 795287-66-0)

- Structure : Diethylsulfamoyl (-N(SO₂)Et₂) and 4-chlorophenylsulfanyl (-S-C₆H₄Cl) groups.

2-Chloro-N-(2-Chloro-Thiazol-5-Ylmethyl)-Acetamide (CAS 1353960-63-0)

Crystallographic and Hydrogen-Bonding Comparisons

Evidence from crystallographic studies (e.g., 2-chloro-N-(2-methylphenylsulfonyl)acetamide) reveals:

- Anti-conformation : The N–H and C=O bonds adopt antiperiplanar geometry, optimizing hydrogen-bonding networks .

- Dihedral Angles : The target compound’s benzene ring and SO₂–NH–CO–C segment form a dihedral angle of ~78.9°, comparable to analogues like N-(4-methylphenylsulfonyl)-2,2-dichloroacetamide (81.0°) .

- Hydrogen Bonding: Intramolecular N–H⋯Cl and intermolecular N–H⋯O(S) bonds stabilize crystal packing, a feature shared with other sulfonamides but absent in non-sulfonamide analogues .

Herbicide Analogues (e.g., Alachlor, Pretilachlor)

- Structure : Ethoxymethyl or methoxymethyl substituents.

- Function : Disrupt plant lipid biosynthesis.

- Contrast : The target compound’s sulfamoyl group suggests divergent targets, possibly in mammalian systems .

Pharmaceutical Intermediates (e.g., 2-Chloro-N-(2-Methoxyphenyl)Acetamide)

Data Tables: Structural and Physicochemical Properties

Table 1. Substituent Comparison

| Compound Name | Substituents on Aromatic Ring | Molecular Formula | Key Applications |

|---|---|---|---|

| Target Compound | 2-Methyl, 5-sulfamoyl | C₉H₁₀ClN₂O₃S | Research chemical |

| 2-Chloro-N-(2-methoxyphenyl)acetamide | 2-Methoxy | C₉H₁₀ClNO₂ | Pharmaceutical intermediate |

| 795287-66-0 | 4-Chlorophenylsulfanyl, diethylsulfamoyl | C₁₈H₂₀Cl₂N₂O₃S₂ | R&D chemical |

| Alachlor | 2,6-Diethyl, methoxymethyl | C₁₄H₂₀ClNO₂ | Herbicide |

生物活性

2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a chloroacetamide moiety linked to a sulfonamide group, which enhances its biological activity. The molecular formula is C₁₃H₁₄ClN₃O₃S, with a molecular weight of 315.78 g/mol. The presence of chlorine and sulfonamide groups is crucial for its reactivity and interaction with biological targets. The crystal structure analysis indicates significant intramolecular interactions, including C—H⋯O hydrogen bonds, contributing to its stability and conformation .

The mechanism of action for this compound primarily involves the inhibition of key enzymes critical for bacterial growth and cancer cell proliferation:

- Antimicrobial Activity : The compound acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is characteristic of many sulfonamide derivatives .

- Anticancer Activity : In vitro studies suggest that the compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The selectivity towards specific biological targets enhances its therapeutic profile .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloroacetamide + Sulfonamide | Antimicrobial, Anticancer |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Similar sulfonamide structure | Antibacterial |

| N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | Methyl substitution on phenyl ring | Antimicrobial |

| 2-Chloro-N-(4-sulfamoylbenzyl)acetamide | Benzyl substitution instead of phenyl | Anticancer |

This table illustrates the varying degrees of biological activity among similar compounds due to structural differences that influence their interactions with biological targets .

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness comparable to established antibiotics like gentamicin .

- Cancer Cell Line Studies : A study evaluating the apoptotic effects of the compound on MDA-MB-231 breast cancer cells revealed a substantial increase in annexin V-FITC positive cells, indicating that the compound effectively induces apoptosis. The results showed a 22-fold increase in late apoptotic cells compared to controls .

- Enzyme Inhibition : Research has highlighted the potential of this compound as a carbonic anhydrase inhibitor, which plays a role in various physiological processes and is implicated in cancer progression. The IC50 values for enzyme inhibition studies suggest that this compound could serve as a lead molecule for further drug development .

常见问题

Q. How to resolve conflicting bioactivity data across studies?

- Methodological Answer : Standardize assay conditions (pH, temperature) and validate purity (>95% via HPLC). Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。